molecular formula C14H13NO2 B1422367 2-(3-Methoxybenzoyl)-3-methylpyridine CAS No. 1187164-04-0

2-(3-Methoxybenzoyl)-3-methylpyridine

Cat. No. B1422367
M. Wt: 227.26 g/mol
InChI Key: PZTBRZYGPOYGQO-UHFFFAOYSA-N
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Description

“2-(3-Methoxybenzoyl)-3-methylpyridine” is a chemical compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also appears to have a methoxybenzoyl group attached to it .


Molecular Structure Analysis

The molecular structure of “2-(3-Methoxybenzoyl)-3-methylpyridine” would likely involve a pyridine ring with a methoxybenzoyl group attached to it. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Pyridine derivatives are often used in various chemical reactions due to the reactivity of the nitrogen atom in the pyridine ring. They can act as bases, nucleophiles, or ligands in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a pyridine ring might influence the compound’s acidity, basicity, and aromaticity .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

The compound is used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, which have shown promising antioxidant and antibacterial activities .

Methods of Application or Experimental Procedures

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Alzheimer’s Disease Treatment

Specific Scientific Field

This application is in the field of Neuroscience .

Summary of the Application

3-Methoxybenzoyl chloride, a similar compound, is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease .

Methods of Application or Experimental Procedures

The compound aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) resulting in tumor growth inhibition .

Results or Outcomes

The synthesized molecules have shown potential in combating symptoms of Alzheimer’s disease .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many benzoyl chloride derivatives are corrosive and can cause burns and eye damage .

Future Directions

The future directions for research on “2-(3-Methoxybenzoyl)-3-methylpyridine” would depend on its potential applications. For example, if it has potential uses in medicine or materials science, future research might focus on exploring these applications .

properties

IUPAC Name

(3-methoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-4-8-15-13(10)14(16)11-6-3-7-12(9-11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTBRZYGPOYGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxybenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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